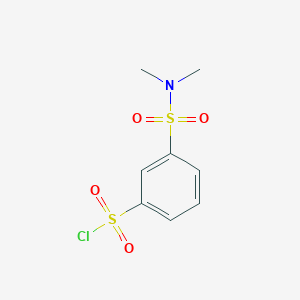

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is amino acids . It is used in proteomics research applications .

Mode of Action

3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride reacts freely with all amino acids to form stable products . It can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, it can react with primary and also with secondary amines .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids. By reacting with amino acids, it forms stable products that can be easily monitored at 460 nm .

Pharmacokinetics

Its solubility in dmf suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is the formation of stable products with amino acids that can be easily monitored at 460 nm . These products are used in proteomics research applications .

Action Environment

The action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

The compound is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It reacts freely with all amino acids in order to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .

Cellular Effects

Given its reactivity with amino acids , it may interact with proteins and enzymes within cells, potentially influencing cellular processes.

Molecular Mechanism

It is known to react with amino acids to form dabsyl amino acids , suggesting it may interact with proteins and enzymes within cells

Metabolic Pathways

Given its reactivity with amino acids , it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.

Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylsulfamoyl chloride: This compound shares the dimethylsulfamoyl group but lacks the benzene ring and sulfonyl chloride group.

Benzenesulfonyl chloride: This compound contains the sulfonyl chloride group attached to a benzene ring but lacks the dimethylsulfamoyl group.

Uniqueness

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Biological Activity

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound notable for its significant biological activity and versatility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2O2S2

- Molecular Weight : Approximately 283.76 g/mol

- Functional Groups : Contains a sulfonyl chloride group and a dimethylsulfamoyl moiety.

The presence of these functional groups bestows high reactivity, particularly towards nucleophiles, enabling the compound to modify biomolecules such as proteins and peptides effectively.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with amino acids. The compound can form stable derivatives with amino acids, which are crucial for studying protein functions and interactions. These derivatives can be monitored spectrophotometrically, enhancing their utility in biochemical assays.

The primary mechanism involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence cellular functions, making it a valuable tool in biochemical research.

Applications in Biochemical Studies

- Protein Modification : Used to modify proteins for functional studies.

- Biochemical Assays : Its reactivity allows it to serve as a probe in various assays, aiding in the understanding of metabolic pathways.

- Drug Development : The compound's ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the context of enzyme inhibition.

Comparative Analysis

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl chloride structure | Different position of the dimethylsulfamoyl group |

| N,N-Dimethylsulfamoyl chloride | Lacks benzene ring structure | Primarily used as a reagent rather than a scaffold |

| 3-(Aminobenzenesulfonyl) chloride | Contains an amino group instead of dimethylsulfamoyl | Different reactivity profile due to amino group presence |

This compound stands out due to its unique combination of sulfonyl chloride and dimethylsulfamoyl groups, enhancing its reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have showcased the potential of this compound in various applications:

- Inhibition Studies : Research has demonstrated that derivatives of this compound can serve as selective inhibitors for specific targets, such as NKCC1 (a sodium-potassium-chloride cotransporter), indicating its potential therapeutic applications in neurological disorders .

- Metabolic Stability : In vitro studies have shown that certain derivatives exhibit improved metabolic stability and solubility, which are critical factors for drug development .

- Enzyme Interaction : The compound's ability to form stable complexes with enzymes highlights its role in modulating enzymatic activity, providing insights into its potential use in therapeutic contexts .

Properties

IUPAC Name |

3-(dimethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNYULRLSCWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.